AC1Ldcjl

Beschreibung

Contextualization of Byakangelicin within Furanocoumarin Chemistry

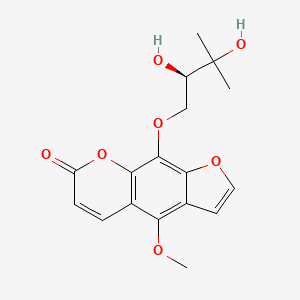

Furanocoumarins are broadly categorized into linear and angular types based on the position of the furan (B31954) ring attachment to the coumarin (B35378) core. Byakangelicin is a linear furanocoumarin, specifically a psoralen (B192213) derivative nih.gov. Its chemical formula is C₁₇H₁₈O₇, and its molecular weight is approximately 334.32 g/mol biosynth.comchemsrc.com. The IUPAC name is 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one nih.gov. The structure features a furan ring fused to a benzopyran-7-one (coumarin) core, with a methoxy (B1213986) group at the C-4 position and a complex dihydroxy-methylbutoxy side chain at the C-9 position nih.govwikidata.org. This side chain, particularly the presence of chiral centers, adds to the structural complexity and can lead to different stereoisomers, such as (R)-Byakangelicin and its racemate form uni.luglpbio.com.

Table 1: Chemical Properties of Byakangelicin

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₇ | nih.govbiosynth.com |

| Molecular Weight | 334.32 g/mol | biosynth.comchemsrc.com |

| Monoisotopic Mass | 334.10525291 Da | nih.gov |

| CAS Number | 482-25-7 | nih.govbiosynth.com |

| PubChem CID | 10211 | nih.gov |

| Melting Point | 117.00 °C | biosynth.com |

| Boiling Point | 571.50 °C at 760 mmHg | biosynth.comchemsrc.com |

| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |

| XLogP (predicted) | 1.6 | nih.govuni.lu |

| PSA | 102.27000 | chemsrc.com |

| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C | chemsrc.com |

| Index of Refraction | 1.613 | chemsrc.com |

Natural Occurrence and Phytochemical Relevance

Byakangelicin is primarily found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families, which are known rich sources of coumarins and furanocoumarins mdpi.com. Notably, it is a characteristic constituent of various Angelica species, including Angelica dahurica, Angelica japonica, and Angelica gigas nih.govbiosynth.comwikidata.orgmedchemexpress.comfrontiersin.orgnih.gov. The roots of Angelica species are particularly recognized for their Byakangelicin content biosynth.comfrontiersin.orgnih.gov. Other reported sources include Heracleum grandiflorum and Murraya koenigii nih.govwikidata.orgjocpr.com. Its presence in these plants contributes to their phytochemical profiles and is often associated with their traditional medicinal uses.

Table 2: Selected Natural Sources of Byakangelicin

| Plant Species | Family | Part of Plant | Source |

| Angelica dahurica | Apiaceae | Root | biosynth.comfrontiersin.org |

| Angelica japonica | Apiaceae | Reported | nih.govwikidata.org |

| Angelica gigas | Apiaceae | Root | medchemexpress.com |

| Heracleum grandiflorum | Apiaceae | Reported | nih.govwikidata.org |

| Murraya koenigii | Rutaceae | Reported | wikidata.orgjocpr.com |

Historical Context of Byakangelicin in Ethnomedical Research

Plants containing furanocoumarins, including those where Byakangelicin is found, have a long history of use in traditional medicine systems across different cultures. For instance, Angelica dahurica, a significant source of Byakangelicin, has been widely used in traditional Chinese, Korean, and Japanese medicine for centuries frontiersin.orgnih.gov. Traditionally, the root of Angelica dahurica has been employed to address ailments such as colds, headaches, toothaches, and rheumatic arthritis frontiersin.orgnih.gov. While historical ethnomedical uses often refer to the whole plant extract or preparations, the presence of compounds like Byakangelicin is considered to contribute to their observed effects. Some historical applications of furanocoumarin-containing plants also involved treating skin disorders like leprosy and vitiligo journal-jop.org.

Overview of Contemporary Research Trajectories

Contemporary research on Byakangelicin focuses on elucidating its pharmacological properties and underlying mechanisms of action. Studies explore its potential in various areas, including its role as an aldose reductase inhibitor chemsrc.comglpbio.comtargetmol.comnih.gov. Research has also investigated its effects on liver health, demonstrating protective effects against liver injury and fibrosis in animal models nih.govdoi.org. Furthermore, Byakangelicin has been studied for its potential anti-tumor activities, with research indicating its ability to suppress the growth and motility of certain cancer cells by influencing specific signaling pathways doi.org. Its interaction with drug-metabolizing enzymes has also been a subject of investigation medchemexpress.commedchemexpress.com. These research trajectories highlight the ongoing scientific interest in Byakangelicin as a bioactive natural product with potential therapeutic relevance.

Table 3: Contemporary Research Areas of Byakangelicin

| Research Area | Description | Source |

| Aldose Reductase Inhibition | Investigating its ability to inhibit the aldose reductase enzyme. | chemsrc.comtargetmol.comnih.gov |

| Hepatoprotective Effects | Studying its protective effects against liver injury and fibrosis. | nih.govdoi.org |

| Anti-tumor Activity | Exploring its potential to inhibit cancer cell growth and motility. | doi.org |

| Enzyme Modulation | Research into its effects on drug-metabolizing enzymes. | medchemexpress.commedchemexpress.com |

Eigenschaften

IUPAC Name |

9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346879 | |

| Record name | AC1LDCJL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19573-01-4, 482-25-7 | |

| Record name | AC1LDCJL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Research and Bioactivity of Byakangelicin

Elucidation of Molecular Mechanisms of Action

Byakangelicin exerts its biological effects through the modulation of various intracellular signaling pathways involved in processes such as cell proliferation, apoptosis, inflammation, and fibrosis biosynth.comnih.govnih.govnih.gov.

Signal Transduction Pathway Modulation

Studies have investigated the role of Byakangelicin in regulating the SHP-1/JAK2/STAT3 signaling pathway, particularly in the context of neoplasia. Byakangelicin has been shown to inhibit breast cancer cell growth and motility by regulating this pathway nih.govdoi.orgresearchgate.net. Specifically, Byakangelicin treatment significantly inhibited STAT3 transcriptional activity and blocked JAK2/STAT3 signaling in a dose-dependent manner in breast cancer cells nih.govresearchgate.net. This effect appears to be mediated, at least in part, by the regulation of SHP-1 expression nih.govdoi.orgresearchgate.net. SHP-1, a protein tyrosine phosphatase, acts as a negative regulator of the JAK/STAT3 pathway doi.orgfrontiersin.org. Byakangelicin treatment increased the protein level of SHP-1, which in turn contributed to the observed decrease in STAT3 phosphorylation doi.org.

Research Findings on SHP-1/JAK2/STAT3 Modulation:

| Target Pathway Component | Observed Effect of Byakangelicin Treatment | In Vitro Model | Source |

| STAT3 Transcriptional Activity | Significantly inhibited | Breast cancer cells | nih.govresearchgate.net |

| JAK2/STAT3 Signaling | Blocked (dose-dependent) | Breast cancer cells | nih.govresearchgate.net |

| STAT3 Phosphorylation (Y705) | Decreased | Breast cancer cells | doi.org |

| SHP-1 Protein Level | Increased | Breast cancer cells | doi.org |

Byakangelicin has demonstrated inhibitory effects on the TGF/Smad3 signaling pathway, which is critically involved in fibrotic processes nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com. Liver fibrosis, for instance, is a disease related to long-term damage, and the activation of hepatic stellate cells is a key event in its progression nih.govnih.gov. Transforming growth factor-beta (TGF-β) is an important pro-fibrotic cytokine that signals through the Smad proteins, particularly Smad3, to promote myofibroblast differentiation and extracellular matrix production nih.govfrontiersin.orgmdpi.com. Studies have shown that Byakangelicin can inhibit the classic TGF-β/Smad3 signal transmission in hepatic stellate cells nih.govresearchgate.net. This inhibition contributes to Byakangelicin's ability to resist fibrosis nih.govnih.gov.

Research Findings on TGF/Smad3 Modulation in Fibrosis:

| Target Pathway Component | Observed Effect of Byakangelicin Treatment | In Vitro Model | Source |

| TGF-β/Smad3 Signaling | Inhibited | Hepatic stellate cells | nih.govresearchgate.net |

| Smad3 Phosphorylation | Inhibited | Hepatic stellate cells | researchgate.net |

| α-SMA expression | Reduced (marker of activated HSCs) | Hepatic stellate cells | researchgate.net |

| COL-1 expression | Reduced (marker of collagen production) | Hepatic stellate cells | researchgate.net |

The PDGF (Platelet-Derived Growth Factor) signaling pathway also plays a significant role in fibrotic processes, particularly in the proliferation and activation of hepatic stellate cells nih.govresearchgate.net. PDGF activates downstream pathways including ERK, AKT, and STAT3 nih.govresearchgate.netbiorxiv.orgmdpi.com. Byakangelicin has been shown to inhibit the phosphorylation of proteins in the PDGF downstream signaling pathway, such as PDGFR, AKT, ERK, and STAT3 nih.govresearchgate.net. Inhibiting these pathways is considered important for preventing the activation of hepatic stellate cells and thus attenuating liver fibrosis nih.govresearchgate.net.

Research Findings on PDGF-ERK, AKT, and STAT3 Modulation in Fibrosis:

| Target Pathway Component | Observed Effect of Byakangelicin Treatment | In Vitro Model | Source |

| PDGFR Phosphorylation | Inhibited (dose-dependent) | Hepatic stellate cells | nih.govresearchgate.net |

| ERK Phosphorylation | Inhibited | Hepatic stellate cells | nih.govresearchgate.net |

| AKT Phosphorylation | Inhibited | Hepatic stellate cells | nih.govresearchgate.net |

| STAT3 Phosphorylation | Inhibited | Hepatic stellate cells | nih.govresearchgate.net |

| α-SMA expression | Affected (PDGF-induced) | Hepatic stellate cells | nih.govresearchgate.net |

| Cyclin D1 expression | Affected (PDGF-induced) | Hepatic stellate cells | nih.govresearchgate.net |

Byakangelicin has demonstrated the ability to attenuate the ASK-1/JNK signaling pathway, which is involved in inducing apoptosis nih.govnih.govaffbiotech.comembopress.org. Studies investigating Byakangelicin's hepatoprotective effects observed that it could attenuate hepatocyte apoptosis induced by 4-HNE (4-hydroxynonenal) via inhibiting ASK-1/JNK signaling nih.govnih.gov. ASK-1 (Apoptosis signal-regulating kinase 1) is a MAPKKK that activates JNK and p38 pathways in response to various stresses, including oxidative stress, and can lead to apoptosis embopress.org. By regulating this pathway, Byakangelicin helps to reduce liver cell damage nih.gov.

Research Findings on ASK-1/JNK Modulation in Apoptosis:

| Target Pathway Component | Observed Effect of Byakangelicin Treatment | In Vitro Model | Source |

| ASK-1/JNK Signaling | Attenuated/Inhibited | Hepatocytes (HepG2) | nih.govnih.gov |

| Hepatocyte Apoptosis | Attenuated/Reduced | Hepatocytes (HepG2) | nih.govnih.gov |

Byakangelicin has shown anti-inflammatory activity, which is linked to its modulation of the NF-κB pathway nih.govnih.govdoi.orgwikipedia.orgfrontiersin.org. The NF-κB transcription factor family plays a key role in regulating the immune and inflammatory responses wikipedia.orgfrontiersin.org. Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines and mediators wikipedia.orgfrontiersin.org. Experimental results indicate that Byakangelicin can inhibit the activation of the NF-κB signaling pathway, subsequently reducing the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ nih.gov. This mechanism contributes to Byakangelicin's potential therapeutic effects in conditions involving inflammation, such as sepsis-associated acute kidney injury nih.gov.

Research Findings on NF-κB Modulation in Inflammation:

| Target Pathway Component | Observed Effect of Byakangelicin Treatment | In Vitro/In Vivo Model | Source |

| NF-κB Signaling Pathway | Inhibited Activation | In vitro/In vivo (sepsis-associated acute kidney injury model) | nih.gov |

| IL-6 Production | Reduced | In vitro/In vivo | nih.gov |

| TNF-α Production | Reduced | In vitro/In vivo | nih.gov |

| IFN-γ Production | Reduced | In vitro/In vivo | nih.gov |

ASK-1/JNK Signaling Pathway Attenuation in Apoptosis

Enzymatic Activity Modulation

Byakangelicin has been shown to modulate the activity of certain enzymes, which contributes to its observed biological effects. biosynth.comnih.govufz.de

Aldose Reductase Inhibitory Activity

Byakangelicin has been characterized as an aldose reductase inhibitor. targetmol.com Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a target for managing complications associated with diabetes, such as cataracts and neuropathy. targetmol.com Studies have demonstrated that byakangelicin can inhibit the activity of aldose reductase from bovine lens with an IC₅₀ value of 6.2 µM. caymanchem.com In rat models of galactosemia, administration of byakangelicin at 50 mg/kg per day was found to reduce cataract formation. caymanchem.com Another study in streptozotocin-induced diabetic rats showed that administration of byakangelicin for 18 days suppressed sorbitol accumulation and reversed depleted myo-inositol levels and Na⁺,K⁺-ATPase activity in sciatic nerves. targetmol.com

Data Table: Aldose Reductase Inhibition

| Source Organism | Enzyme Source | IC₅₀ (µM) | In Vivo Effect (Rat Model) |

| Bovine | Lens | 6.2 | Reduced cataract formation (galactosemia model) |

| Rat | Sciatic nerve | N/A | Suppressed sorbitol accumulation (diabetic model) targetmol.com |

Cytochrome P450 Enzyme System Interactions

Research indicates that byakangelicin interacts with the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. chemsrc.comuni.lunih.gov CYP enzymes are crucial for the metabolism of many drugs and endogenous compounds. nih.gov Studies in human primary hepatocytes have shown that byakangelicin significantly induces the expression of CYP3A4 at both the mRNA (approximately fivefold) and protein (approximately threefold) levels. chemfaces.comnih.govmedchemexpress.cn This induction was found to be concentration-dependent, with an EC₅₀ of 5 µM in reporter assays examining CYP3A4 promoter activation. chemfaces.commedchemexpress.cn

Data Table: CYP3A4 Induction in Human Hepatocytes

| Enzyme | Effect on mRNA Expression | Effect on Protein Expression | CYP3A4 Promoter Activation (EC₅₀) |

| CYP3A4 | Approximately 5-fold induction chemfaces.commedchemexpress.cn | Approximately 3-fold induction chemfaces.commedchemexpress.cn | 5 µM chemfaces.commedchemexpress.cn |

Pregnane (B1235032) X Receptor (PXR) Transactivation

Byakangelicin's effect on CYP3A4 expression is mediated through the transactivation of the pregnane X receptor (PXR). chemsrc.comuni.lunih.govcymitquimica.com PXR is a nuclear receptor that regulates the expression of various drug-metabolizing enzymes and transporters, including CYP3A4. mdpi.com While byakangelicin induces CYP3A4 expression via PXR, it does not appear to affect the expression levels of PXR itself in human hepatocytes. chemfaces.comnih.govmedchemexpress.cn Reporter assays have shown that the activation of the CYP3A4 promoter by byakangelicin is enhanced by co-transfection with human PXR, and the eNR4 binding element in the CYP3A4 promoter is necessary for this transcriptional activation. chemfaces.commedchemexpress.cn This suggests that byakangelicin acts as a PXR activator, leading to increased transcription of PXR target genes like CYP3A4. chemsrc.commedchemexpress.cnmedchemexpress.com

Modulation of Cellular Responses

Byakangelicin has been observed to modulate various cellular responses. biosynth.com For instance, it has been shown to decrease LPS-induced production of prostaglandin (B15479496) E2 (PGE2) in isolated rat peritoneal macrophages. caymanchem.com PGE2 is a lipid mediator involved in inflammation. caymanchem.com Furthermore, byakangelicin has been investigated for its effects on cancer cells, demonstrating inhibition of proliferation, colony formation, and invasion, as well as induction of apoptosis in breast cancer cells. doi.orgresearchgate.net These effects have been linked to the regulation of the SHP-1/JAK2/STAT3 signaling pathway. doi.orgresearchgate.net

Preclinical Efficacy and Therapeutic Potential Investigations

Preclinical studies are exploring the potential therapeutic applications of byakangelicin based on its bioactivity. biosynth.com

Hepatoprotective Research

Byakangelicin has shown hepatoprotective effects in preclinical models. nih.govresearchgate.netnih.govresearchgate.net Studies using a carbon tetrachloride-induced liver injury and fibrosis model in mice demonstrated that byakangelicin could resist fibrosis and reduce liver cell damage. nih.govnih.gov It was found to inhibit the proliferation and activation of hepatic stellate cells, which play a key role in liver fibrosis, by regulating the TGF-β and PDGF signaling pathways. nih.govnih.govresearchgate.net Additionally, byakangelicin attenuated hepatocyte apoptosis induced by 4-HNE (4-hydroxynonenal) by inhibiting the ASK-1/JNK signaling pathway. nih.govnih.gov These findings suggest that byakangelicin may protect against liver injury and fibrosis through multiple mechanisms, including inhibiting stellate cell activation and preventing hepatocyte apoptosis. nih.govnih.gov

Data Table: Hepatoprotective Effects in CCl₄-induced Mice

| Mechanism of Action | Observed Effect in CCl₄ Model | Involved Signaling Pathways |

| Inhibition of hepatic stellate cell proliferation/activation | Reduced liver fibrosis | TGF-β, PDGF nih.govnih.govresearchgate.net |

| Inhibition of hepatocyte apoptosis | Attenuated liver cell damage, reduced apoptosis induced by 4-HNE | ASK-1/JNK nih.govnih.gov |

Mitigation of Experimentally Induced Liver Injury

In the CCl4-induced liver injury model in mice, byakangelicin treatment was found to alleviate liver damage. nih.govnih.gov This mitigation involved reducing liver cell damage. nih.govnih.gov

Anti-Fibrotic Efficacy in Hepatic Fibrosis Models

Byakangelicin exhibits anti-fibrotic efficacy in hepatic fibrosis models. In the CCl4-induced liver fibrosis model in mice, byakangelicin showed a capacity to resist fibrosis. nih.govnih.gov The mechanism involves inhibiting the proliferation and activation of hepatic stellate cells, which are key players in the development of liver fibrosis. nih.govnih.gov In vitro studies supported these findings, indicating that byakangelicin can inhibit related signaling pathways of important pro-fibrotic cytokines, such as transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF). nih.govnih.gov

| Model | Effect on Fibrosis | Key Mechanism(s) | Source |

|---|---|---|---|

| Carbon tetrachloride-induced mice model | Reduced fibrosis | Inhibits hepatic stellate cell proliferation/activation | nih.govnih.gov |

| In vitro (HepG2 cells) | Inhibited pathways | Inhibits TGF-β and PDGF signaling pathways | nih.govnih.gov |

Inhibition of Hepatocyte Apoptosis

Research indicates that byakangelicin can inhibit hepatocyte apoptosis. In the context of CCl4-induced liver injury, byakangelicin was observed to reduce liver cell apoptosis. nih.gov Further in vitro studies using 4-HNE-induced HepG2 hepatocyte apoptosis demonstrated that byakangelicin could attenuate this apoptosis. nih.govnih.gov The mechanism identified involves the inhibition of the ASK-1/JNK signaling pathway. nih.govnih.govaffbiotech.com

| Cell Line/Model | Inducing Agent | Effect on Apoptosis | Key Mechanism(s) | Source |

|---|---|---|---|---|

| HepG2 hepatocytes | 4-HNE | Attenuated apoptosis | Inhibits ASK-1/JNK signaling | nih.govnih.govaffbiotech.com |

| Carbon tetrachloride-induced mice liver | CCl4 | Reduced apoptosis | Suppresses hepatocyte apoptosis | nih.govnih.gov |

Oncological Investigations

Modern pharmacological studies have revealed that Angelica dahurica, a source of byakangelicin, exhibits potent anti-tumor effects in multiple cancers, including colon cancer, breast cancer, and melanoma. frontiersin.org Byakangelicin itself has shown anti-tumor function in recent studies. doi.orgnih.gov

Antiproliferative Effects on Neoplastic Cell Lines

Byakangelicin has demonstrated antiproliferative effects on various neoplastic cell lines. Studies have shown that byakangelicin treatment significantly suppressed breast tumor cell proliferation in a dose-dependent manner. doi.orgresearchgate.net Byakangelicin-treated tumor cells showed dramatically reduced proliferation in breast cancer cell lines such as MDA-MB231 and 4T1. doi.orgresearchgate.net Additionally, furanocoumarin derivatives, including byakangelicin, have shown a strong antiproliferative effect by inhibiting the growth of cancer cells through the modification of several molecular pathways. mdpi.com Byakangelicin has also been reported to improve the effect of chemotherapy drugs on cancer cells. journal-jop.org

| Cancer Type | Cell Lines Tested | Observed Effect on Proliferation | Source |

|---|---|---|---|

| Breast Cancer | MDA-MB231, 4T1 | Significantly reduced | doi.orgnih.govresearchgate.net |

| Various | Neoplastic cells | Strong antiproliferative effect | mdpi.com |

Induction of Apoptosis in Cancer Cells

Byakangelicin remarkedly induces apoptosis in cancer cells. doi.orgresearchgate.net Studies on breast cancer cells showed that byakangelicin treatment significantly induced cell apoptosis. doi.orgresearchgate.net Research on human leukemia cell lines (HL60, HL60/MX1, and HL60/MX2) also found that furanocoumarin derivatives, including byakangelicin, induce apoptosis in these cells, demonstrating antitumor activity in cells with resistance phenotypes. mdpi.comresearchgate.net The induction of apoptosis is considered one of the main anticancer mechanisms of coumarins, involving changes to pro- and anti-apoptotic proteins and the activation of caspases. researchgate.net

| Cancer Type | Cell Lines Tested | Observed Effect on Apoptosis | Source |

|---|---|---|---|

| Breast Cancer | MDA-MB231, 4T1 | Remarkedly induced | doi.orgnih.govresearchgate.net |

| Human Leukemia | HL60, HL60/MX1, HL60/MX2 | Induced apoptosis | mdpi.comresearchgate.net |

Inhibition of Tumor Cell Motility and Invasion

Byakangelicin has been shown to inhibit tumor cell motility and invasion. In breast cancer cells, byakangelicin treatment resulted in a dramatically reduced invasion ability. doi.orgresearchgate.net Successful invasion of tumor cells is necessary for tumor progression, and byakangelicin remarkedly inhibited this process. doi.orgresearchgate.net This suggests that byakangelicin acts as an inhibitor of breast cancer growth and metastasis. doi.orgresearchgate.net

| Cancer Type | Cell Lines Tested | Observed Effect on Motility/Invasion | Source |

|---|---|---|---|

| Breast Cancer | MDA-MB231, 4T1 | Dramatically reduced invasion ability | doi.orgnih.govresearchgate.net |

Preclinical Breast Cancer Models

Preclinical studies have investigated the effects of Byakangelicin on breast cancer growth and motility. Research utilizing in vitro cell models demonstrated that Byakangelicin significantly inhibited the proliferation and invasion abilities of breast cancer cells in a dose-dependent manner. doi.org Furthermore, Byakangelicin was observed to induce apoptosis in breast cancer cells. doi.org Mechanistically, Byakangelicin has been shown to block JAK2/STAT3 signaling, which is considered an oncogenic pathway promoting cell growth and metastasis when activated. doi.org The compound also markedly upregulated the expression of SHP1, a protein implicated in inhibiting JAK2/STAT3 signaling. doi.org These findings suggest that Byakangelicin may act as an inhibitor of breast cancer growth and metastasis by influencing the SHP-1/JAK2/STAT3 signaling pathway. doi.org

Anti-Inflammatory and Immunomodulatory Studies

Byakangelicin has demonstrated potential anti-inflammatory and immunomodulatory properties in various preclinical settings. caymanchem.comnih.gov

Modulation of Inflammatory Mediators

Studies have indicated that Byakangelicin can modulate the production of inflammatory mediators. In isolated rat peritoneal macrophages, Byakangelicin at a concentration of 30 µM decreased the production of prostaglandin E₂ (PGE₂), a key mediator of inflammation, that was induced by lipopolysaccharide (LPS). caymanchem.com In in vitro studies using interleukin (IL)-1β-induced mouse chondrocytes, Byakangelicin treatment inhibited the expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and IL-6. nih.gov These mediators are known to play significant roles in inflammatory processes. nih.gov

Effects on Chondrocyte Inflammation Models

Research specifically focusing on chondrocyte inflammation models has shown Byakangelicin's inhibitory effects. In IL-1β-induced mouse chondrocytes in vitro, Byakangelicin treatment successfully inhibited the inflammatory response. caymanchem.comnih.gov This inhibition included the suppression of key inflammatory markers and signaling pathways. nih.gov

Amelioration of Osteoarthritis Pathologies

Byakangelicin has shown promise in ameliorating osteoarthritis pathologies in preclinical models. In a mouse model of surgically induced osteoarthritis, administration of Byakangelicin at a dose of 10 mg/kg reduced cartilage erosion and the loss of proteoglycan in inflamed joints. caymanchem.comnih.gov In the in vitro chondrocyte models, Byakangelicin promoted the expression of type II collagen and aggrecan, which are crucial components of the extracellular matrix in cartilage, while inhibiting the expression of enzymes like thrombospondin motifs 5 and matrix metalloproteinases that contribute to extracellular matrix degradation. nih.govresearchgate.net Furthermore, Byakangelicin was found to suppress nuclear factor-kappa B (NF-κB) signaling in IL-1β-induced chondrocytes, a pathway central to inflammation in osteoarthritis. nih.govresearchgate.net These findings suggest Byakangelicin as a potential candidate for the treatment and prevention of osteoarthritis. nih.govresearchgate.net

Antimicrobial Activity Assessments

While some coumarins and plant extracts containing Byakangelicin have shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, specific detailed research findings focusing solely on the antimicrobial activity of isolated Byakangelicin were not prominently available in the provided search results. researchgate.netjapsonline.comacademicjournals.org

Neuropharmacological Research

Neuropharmacological research involving Byakangelicin has explored its potential as a modulator for improving the distribution and bioactivity of other compounds in the brain. medchemexpress.comresearchgate.netnih.gov Studies have demonstrated that Byakangelicin can significantly elevate the levels of co-administered active compounds, such as umbelliferone (B1683723), curcumin (B1669340), and doxorubicin (B1662922), in the brain, lung, and pancreas in mice. researchgate.netnih.gov This suggests that Byakangelicin may enhance the brain accumulation of diverse active compounds, potentially boosting their therapeutic effects in neurological contexts. medchemexpress.comresearchgate.netnih.gov For example, the increased accumulation of curcumin in the brain facilitated by Byakangelicin greatly reduced LPS-induced neuro-inflammation in vivo. researchgate.netnih.gov Byakangelicin is also likely to increase the expression of PXR target genes, such as MDR1, which could influence the metabolism and distribution of other agents. medchemexpress.com

Modulation of Brain Accumulation of Active Compounds

Research indicates that Byakangelicin can act as a modulator to enhance the accumulation of various active compounds in the brain, potentially improving their therapeutic effects wikipedia.orgfishersci.cafishersci.caontosight.airesearchgate.net. Studies have demonstrated this effect with diverse compounds, including umbelliferone (Umb), curcumin (Cur), and doxorubicin (Dox) wikipedia.orgfishersci.cafishersci.caontosight.airesearchgate.netfishersci.no. This modulation is suggested to improve the distribution and bioactivity of both natural compounds and synthetic drugs within the brain ontosight.ai.

One proposed mechanism for this modulation involves the potential of Byakangelicin to increase the expression of pregnane X receptor (PXR) target genes, such as MDR1 wikipedia.orgfishersci.cafishersci.ca. MDR1 (also known as ABCB1) is an efflux transporter that plays a significant role in limiting the brain penetration of many compounds. By influencing MDR1 expression, Byakangelicin may alter the transport of co-administered substances across the blood-brain barrier.

Experimental studies using ex vivo fluorescence imaging in mice have shown that the levels of active compounds like Umbelliferone, Curcumin, and Doxorubicin were notably elevated in the brain, lung, and pancreas when administered alongside Byakangelicin ontosight.ainih.gov. For instance, fluorescence intensity (FI) values for Umbelliferone in the brain were significantly higher when co-administered with Byakangelicin compared to Umbelliferone alone fishersci.no.

| Organ | Umbelliferone Alone (FI x 10⁻³) | Umbelliferone with Byakangelicin (FI x 10⁻³) |

| Brain | 382.1 ± 69.0 | 630.5 ± 104.4 |

| Lung | 177.4 ± 23.8 | 132.3 ± 4.5 |

Table 1: Fluorescence Intensity (FI) of Umbelliferone in Mouse Brain and Lung with and without Byakangelicin Co-administration. fishersci.no

This increased accumulation is associated with enhanced therapeutic outcomes, such as the observed reduction of LPS-induced neuro-inflammation in vivo when Curcumin was administered with sufficient accumulation facilitated by Byakangelicin ontosight.airesearchgate.net.

Endocrine System Interactions

Byakangelicin has been reported to interact with the endocrine system. Specifically, it is noted to potentially inhibit the effects of sex hormones wikipedia.orgfishersci.cafishersci.ca.

Influence on Endogenous Hormone Catabolism

In line with its potential to inhibit sex hormone effects, Byakangelicin may also increase the catabolism of endogenous hormones wikipedia.orgfishersci.cafishersci.ca. While the precise mechanisms are still under investigation, this suggests a role for Byakangelicin in influencing hormone metabolism pathways. Generally, steroid hormones are metabolized through processes like conjugation with sulfates and glucuronides, which increases their water solubility hznu.edu.cn.

Pharmacodynamic Characterization

The pharmacodynamic characterization of Byakangelicin involves understanding its cellular effects and biological efficacy in various models.

Cellular Response Dynamics

Research into the cellular response dynamics influenced by Byakangelicin is ongoing. Studies have explored its impact on specific cellular pathways. For example, in the context of a Caesalpinia sappan extract study where Byakangelicin was identified as an active compound, the cellular response to stress pathway and the NF-kB signaling pathway were detected as being associated with the extract's responsiveness wikidata.org. Furthermore, in a study investigating liver protection, Byakangelicin was found to attenuate 4-HNE-induced hepatocyte apoptosis by inhibiting the ASK-1/JNK signaling pathway. It has also been observed to play a role in the classic Smad3 pathway, reducing phosphorylation signal transmission and TGF-β-induced stellate cell activation in the context of liver fibrosis.

Biological Efficacy Across Various Experimental Models

Byakangelicin has demonstrated biological efficacy in several experimental models. In mouse models of liver fibrosis induced by carbon tetrachloride, Byakangelicin treatment alleviated liver damage and reduced the progression of fibrosis. This efficacy is linked to its ability to inhibit the signaling pathways of key pro-fibrotic factors, transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), and to reduce hepatocyte apoptosis.

In models of neuro-inflammation, Byakangelicin has been shown to reduce LPS-induced inflammation in vivo, particularly when facilitating the accumulation of anti-inflammatory compounds like Curcumin in the brain ontosight.airesearchgate.net. Additionally, Byakangelicin has demonstrated inhibitory effects on aldose reductase and shown efficacy in animal models related to galactosemic cataracts and diabetic neuropathy. Potential antiviral activity has also been noted in studies involving Caesalpinia sappan extract wikidata.org.

| Experimental Model | Observed Efficacy | Relevant Pathways/Mechanisms |

| LPS-induced neuro-inflammation (mice) | Reduction of neuro-inflammation (when co-administered with Curcumin to increase brain accumulation) ontosight.airesearchgate.net | Modulation of brain accumulation, anti-inflammatory effects |

| CCl₄-induced liver fibrosis (mice) | Alleviation of liver damage and reduced fibrosis progression | Inhibition of TGF-β and PDGF pathways, inhibition of ASK-1/JNK signaling (hepatocyte apoptosis) |

| Galactosemic cataracts (animal models) | Demonstrated efficacy | Aldose reductase inhibition |

| Diabetic neuropathy (animal models) | Demonstrated efficacy | Aldose reductase inhibition |

| PRRSV infection (in vitro) | Potential antiviral activity (as a component of Caesalpinia sappan extract) wikidata.org | Associated with cellular response to stress and NF-kB signaling pathways wikidata.org |

Table 2: Summary of Biological Efficacy of Byakangelicin in Various Experimental Models.

Metabolism and Pharmacokinetic Studies of Byakangelicin

Metabolic Pathway Elucidation

Research, particularly in rat models, has provided insights into the metabolic fate of orally administered byakangelicin. Analysis of urine samples using various analytical techniques has led to the identification and characterization of its metabolites. chemfaces.comresearchgate.netnih.gov

Identification of O-Demethylation Products

O-demethylation is a significant metabolic pathway for byakangelicin. Studies in rats have identified metabolites resulting from the removal of a methyl group. chemfaces.comresearchgate.netnih.gov For instance, one identified metabolite (referred to as M1 in some studies) showed the absence of the methoxy (B1213986) group present in the parent compound when analyzed by 1H-NMR spectroscopy. researchgate.net This indicates that O-demethylation occurs on the methoxy group of byakangelicin. researchgate.net Gut microbiota have also been implicated in the O-demethylation of furanocoumarins, including compounds structurally related to byakangelicin. acs.orgresearchgate.netencyclopedia.pub

Identification of O-Dealkylation Products

O-dealkylation, specifically the cleavage of the ether linkage in the side chain of byakangelicin, is another key metabolic transformation. chemfaces.comresearchgate.netnih.gov Metabolites resulting from O-dealkylation have been identified in rat urine. chemfaces.comresearchgate.netnih.gov These findings suggest that the side chain attached to the furanocoumarin core is a target for metabolic cleavage. researchgate.net

Characterization of Hydroxylated Metabolites

In addition to O-demethylation and O-dealkylation, hydroxylation of byakangelicin has also been observed. chemfaces.comresearchgate.netnih.gov Studies in rats have indicated the presence of a new, albeit unknown, metabolite assumed to be a hydroxylated form of byakangelicin. chemfaces.comresearchgate.netnih.gov This suggests that hydroxylation reactions occur on the byakangelicin structure, potentially on the side chain or the furanocoumarin nucleus. researchgate.netresearchgate.net

Biotransformation Enzyme Interactions

Byakangelicin has been shown to interact with drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 (CYP) family. These interactions can have implications for the metabolism of other co-administered substances.

Induction and Activity of CYP3A4 in Human Hepatocytes

Byakangelicin has been demonstrated to induce the expression and activity of cytochrome P40 3A4 (CYP3A4) in human hepatocytes. chemfaces.comnih.govmedchemexpress.commdpi.comnih.govchemsrc.commedchemexpress.com Studies using human primary hepatocytes and hepatoma cell lines (Huh7 cells) have shown that byakangelicin markedly increases CYP3A4 expression at both the mRNA and protein levels. nih.govnih.gov For example, in human primary hepatocytes, byakangelicin treatment led to approximately a fivefold increase in CYP3A4 mRNA levels and approximately a threefold increase in protein levels. nih.govnih.gov This induction was observed in a concentration-dependent manner. nih.gov

Role of PXR Transactivation in Enzyme Induction

The induction of CYP3A4 expression by byakangelicin in human hepatocytes is mediated through the transactivation of the pregnane (B1235032) X receptor (PXR). chemfaces.comnih.govmedchemexpress.commdpi.comnih.govchemsrc.commedchemexpress.com Research indicates that byakangelicin activates the CYP3A4 promoter in a concentration-dependent manner, and this activation is enhanced by co-transfection with human PXR (hPXR). nih.govnih.gov Further studies have shown that the eNR4 binding element in the CYP3A4 promoter is necessary for the transcriptional activation by byakangelicin. nih.govnih.gov Importantly, byakangelicin's induction of CYP3A4 is achieved by activating PXR function rather than increasing PXR expression levels. nih.govnih.gov This transactivation of PXR suggests that byakangelicin may influence the expression of other PXR target genes. chemfaces.comnih.govmedchemexpress.comnih.govchemsrc.commedchemexpress.com

Implications for Agent-Agent Interactions

Byakangelicin has been shown to influence the metabolism of other compounds, suggesting a potential for agent-agent interactions. Research indicates that byakangelicin can induce the expression of CYP3A4, a major enzyme in drug metabolism, in human hepatocytes. This induction occurs via the transactivation of pregnane X receptors (PXR), which are nuclear receptors that regulate the expression of various drug-metabolizing enzymes and transporters. medchemexpress.comchemsrc.comtargetmol.com The ability of byakangelicin to increase CYP3A4 expression suggests that it could enhance the metabolism of drugs that are substrates for this enzyme, potentially leading to decreased plasma concentrations and altered therapeutic effects of those co-administered agents. medchemexpress.comnih.govchemsrc.com

In Vivo Distribution Investigations

In vivo distribution studies examine how a compound is distributed among various tissues and organs within a living organism after administration. This distribution is influenced by factors such as blood flow, tissue permeability, protein binding, and active transport mechanisms.

Tissue Distribution Profiles

While specific comprehensive tissue distribution profiles for byakangelicin alone were not extensively detailed in the search results, studies investigating its effects on the distribution of other compounds provide some insight. These studies often involve administering byakangelicin alongside other fluorescently labeled compounds and observing their accumulation in different tissues using techniques like ex vivo fluorescence imaging. cabidigitallibrary.orgnih.gov

Modulatory Effects on Brain Accumulation of Co-Administered Compounds

A notable finding in the research on byakangelicin's in vivo distribution is its ability to modulate the accumulation of co-administered compounds in the brain. Studies using mouse models have demonstrated that byakangelicin can significantly increase the levels of certain active compounds, such as umbelliferone (B1683723) (Umb), curcumin (B1669340) (Cur), and doxorubicin (B1662922) (Dox), in the brain when administered intravenously together. cabidigitallibrary.orgnih.govmdpi.com This increased brain accumulation was observed without disrupting the blood-brain barrier. mdpi.com This suggests that byakangelicin may act as a modulator, potentially by influencing transport mechanisms or reducing efflux of these compounds from the brain, thereby enhancing their delivery to the central nervous system. medchemexpress.comchemsrc.comcabidigitallibrary.orgnih.govmdpi.com

Table 1: Modulatory Effect of Byakangelicin on Brain Accumulation of Co-Administered Compounds in Mice

| Co-Administered Compound | Fold Increase in Brain Level (with Byakangelicin) |

| Umbelliferone (Umb) | 4.2-fold |

| Curcumin (Cur) | 2.3-fold |

| Doxorubicin (Dox) | 5.7-fold |

*Data derived from ex vivo fluorescence monitoring in mouse studies. mdpi.com

Bioavailability Considerations

Bioavailability refers to the fraction of an administered dose of a substance that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences a compound's efficacy and the appropriate route of administration.

While detailed quantitative bioavailability data for byakangelicin across different species and routes of administration were not consistently available, some sources suggest that bioavailability can be a consideration for furanocoumarins like byakangelicin. encyclopedia.pubnih.gov One source mentioned an oral bioavailability of approximately 3.6% for a related compound, byakangelicol, highlighting that appropriate formulation may be needed for systemic delivery. The relatively low water solubility of byakangelicin (predicted at 0.33 g/L) foodb.ca could potentially impact its absorption and thus its oral bioavailability.

Table 2: Predicted Physicochemical Properties of Byakangelicin Relevant to Bioavailability

| Property | Value | Source |

| Water Solubility | 0.33 g/L | ALOGPS foodb.ca |

| logP | 1.79 | ALOGPS foodb.ca |

| Bioavailability (Predicted) | Yes | ChemAxon foodb.ca |

*Predicted values based on computational models.

Research into improving the bioavailability of furanocoumarins, potentially through formulation strategies or co-administration with modulators, remains an area of interest to enhance their therapeutic potential.

Structure Activity Relationship Sar Investigations of Byakangelicin

Correlational Analysis of Byakangelicin Structure with Bioactivity

Correlational analysis in SAR studies of Byakangelicin involves examining how variations in its structure relate to changes in its biological effects. While broad correlational studies specifically on Byakangelicin are limited in the provided search results, the principle of SAR for furanocoumarins, in general, highlights that structural components significantly influence biological activity. solubilityofthings.com The furanocoumarin framework is considered important for certain activities, such as antimicrobial effects. ingentaconnect.com The presence and position of substituents on the coumarin (B35378) core and the furan (B31954) ring play a key role in determining the activity profile. ingentaconnect.commdpi.com

Comparative Studies with Furanocoumarin Analogs

Comparing Byakangelicin with other furanocoumarin analogs provides insights into the structural features that contribute to its specific activities. Byakangelicin is often studied alongside other furanocoumarins found in the same plant sources, such as imperatorin, bergapten, isopimpinellin (B191614), and oxypeucedanin (B192039). researchgate.netingentaconnect.comresearchgate.netresearchgate.net

In studies investigating the inhibition of aldose reductase, Byakangelicin has been characterized as an inhibitor. researchgate.netresearchgate.netmybiosource.com Comparative studies with other furanocoumarins from Angelica dahurica have evaluated their effects on aldose reductase and cataract formation in rats. caymanchem.com

Regarding antimicrobial activity, a comparative study found that while other furanocoumarins like imperatorin, bergapten, and isopimpinellin exhibited activity against certain microorganisms, Byakangelicin unexpectedly lacked activity against the tested strains, despite possessing the furanocoumarin framework. ingentaconnect.com This suggests that specific structural differences between Byakangelicin and the active analogs are responsible for this disparity. ingentaconnect.com

Another comparative study evaluating the impact of methoxyfuranocoumarins on histamine (B1213489) release and cytokine levels in cells showed that Byakangelicin had an impact on reducing histamine levels, though less pronounced than bergapten. mdpi.com The study concluded that the furan ring fusion, the 5-methoxy group, and isopentane-derived groups likely contribute to reducing histamine release. mdpi.com

Comparative studies on GABAA receptor modulation have included Byakangelicin among various coumarins and furanocoumarins. researchgate.net While some furanocoumarins showed potentiation of GABA-induced chloride currents, a direct SAR was not suggested in one study comparing Byakangelicin and other analogs as β-secretase inhibitors. researchgate.net

Influence of Specific Functional Groups on Pharmacological Profiles

Functional groups within a molecule are critical determinants of its chemical behavior and biological activity, influencing factors like binding affinity, solubility, and metabolism. solubilityofthings.comreachemchemicals.com Byakangelicin contains several functional groups, including a furan ring, a coumarin core, a methoxy (B1213986) group, and a dihydroxy-methylbutoxy side chain. nih.govcaymanchem.com

The furan ring fused to the coumarin scaffold is a defining feature of furanocoumarins and is considered necessary for certain biological activities. ingentaconnect.commdpi.com The methoxy group at the C-4 position of Byakangelicin is another specific functional group. nih.govcaymanchem.com Research suggests that the presence of methoxy groups, particularly at certain positions like C-5, can contribute to specific activities like reducing histamine release. mdpi.com

The dihydroxy-methylbutoxy side chain is a distinctive feature of Byakangelicin. nih.govcaymanchem.com The hydroxyl groups in this side chain can participate in hydrogen bonding, which can influence binding to biological targets. solubilityofthings.com Metabolic studies on Byakangelicin have shown that its major metabolic products are formed by O-demethylation or O-dealkylation of its side chains. researchgate.netresearchgate.net This indicates that these functional groups are sites of metabolic transformation, which can impact the compound's in vivo pharmacological profile. researchgate.netresearchgate.net

Impact of Side Chain Modifications on Biological Activities

Modifications to the side chain of Byakangelicin can significantly alter its biological activities. Byakangelicin possesses a 2,3-dihydroxy-3-methylbutoxy side chain attached to the furanocoumarin core. nih.govcaymanchem.com

Studies on related prenyloxycoumarins and furanocoumarins, which feature similar side chains, have shown that modifications can lead to derivatives with varied anti-tumoral, anti-inflammatory, and anti-viral effects. researchgate.net While specific detailed studies on systematic modifications of Byakangelicin's side chain and their direct impact on a wide range of biological activities are not extensively detailed in the provided search results, the metabolic fate of Byakangelicin involves modifications to this side chain, specifically O-dealkylation and potential hydroxylation. researchgate.netresearchgate.net These metabolic transformations can result in metabolites with altered biological activity compared to the parent compound. researchgate.netresearchgate.net

Furthermore, glucosylation of Byakangelicin's side chain has been observed, leading to compounds like (R)-byakangelicin 3'-glucoside and (R)-byakangelicin 2'-glucoside. sci-hub.seuni.lucontaminantdb.ca The addition of a glucoside moiety significantly changes the molecule's polarity and size, which would inherently impact its absorption, distribution, metabolism, and excretion, and consequently, its biological activity profile compared to the aglycone Byakangelicin.

Advanced Analytical Methodologies for Byakangelicin Research

Isolation and Purification Strategies

Isolating and purifying byakangelicin from natural sources or complex mixtures requires efficient separation techniques. Several chromatographic methods have been successfully applied for this purpose.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used technique for the separation and purification of byakangelicin. It offers high resolution and can be coupled with various detectors for both analytical and preparative purposes mdpi.comresearchgate.netnih.gov.

HPLC methods have been established for the quantitative determination of byakangelicin in sources like Angelicae dahuricae Radix mdpi.comkoreascience.kr. One method utilized a reversed-phase system with a C18 column and a mobile phase composed of THF, dioxane, MeOH, HAc, H₃PO₄, and H₂O koreascience.kr. This method allowed for the determination of byakangelicin along with other coumarins within 30 minutes koreascience.kr. Another quantitative HPLC method for byakangelicin and oxypeucedanin (B192039) hydrate (B1144303) in Angelica dahurica extract employed 95% ethanol (B145695) for extraction followed by HPLC analysis mdpi.com. The method demonstrated good linearity (R² = 0.999), accuracy (mean recovery: 99.28%), and precision (RSD%: 2.67) for byakangelicin mdpi.com.

Preparative HPLC techniques, including two-dimensional preparative HPLC-DAD, have been developed for the isolation and purification of byakangelicin from Radix Angelicae Dahuricae extracts nih.gov. This approach, often coupled with microwave-assisted extraction (MAE) and HPLC-DAD-ESI-MS/MS for identification, can yield byakangelicin with high purity (over 99%) nih.gov. Semi-preparative HPLC has also been used in bioactivity-guided fractionation to isolate byakangelicin from plant extracts nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) Scanning

HPTLC is a planar chromatography technique that can be used for the separation and analysis of multiple compounds simultaneously. HPTLC scanning allows for the quantitative determination of separated components on the plate.

An HPTLC scanning method has been developed for the simultaneous determination of several coumarins, including byakangelicin, in Angelica dahurica oup.comresearchgate.net. This method achieved good separation of five coumarin (B35378) components with distinct Rf values researchgate.net. The calibration range for byakangelicin was 0.8-4.0 μ g/spot , showing good linearity (R² ≥ 0.9998) researchgate.net. The recovery for byakangelicin was reported as 100.83% with an RSD of 1.7% researchgate.net. Two-dimensional HPTLC with DPPH bioautography has also been applied to distinguish varieties of Angelicae Dahuricae Radix and identify antioxidant compounds, including byakangelicin mdpi.com.

Pressurized Capillary Electrochromatography (pCEC)

pCEC is a hybrid technique that combines aspects of HPLC and capillary electrophoresis, offering high efficiency and resolution.

A pCEC method with a post-column detection cell has been developed for the separation of therapeutically important coumarins, including byakangelicin, from Angelica dahurica extract researchgate.netcapes.gov.br. Baseline separation of five major coumarins was achieved in less than 25 minutes using a mobile phase of methanol-acetonitrile-phosphate buffer researchgate.net. The method demonstrated satisfactory retention time and peak area repeatability researchgate.net.

Supercritical Fluid Chromatography (SFC) for Furanocoumarin Separation

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers advantages such as faster separations and reduced solvent consumption compared to traditional liquid chromatography.

SFC has been explored for the separation of furanocoumarins, including byakangelicin shimadzu.comresearchgate.netresearchgate.netmdpi.commdpi-res.com. SFC coupled with triple quadrupole mass spectrometry (QqQ-MS) has been used to analyze heterocyclic oxygen compounds, including byakangelicin, in citrus essential oils shimadzu.com. The separation of 28 target compounds was achieved in less than 8 minutes using a F5 stationary phase and a mobile phase of CO₂ and MeOH shimadzu.com. Studies have investigated the effect of parameters like temperature, outlet pressure, and flow rate on the retention and separation of furanocoumarins, noting that the variation of byakangelicin's retention is less pronounced compared to some other compounds under certain conditions researchgate.net. SFC is considered an efficient and environmentally friendly technique for furanocoumarin analysis mdpi.com.

Ionic Liquid-Based Extraction Protocols

Ionic liquids (ILs) have emerged as alternative solvents for the extraction of compounds from plant materials due to their unique properties.

Ionic liquids have been investigated for their capacity to extract byakangelicin from the roots of Angelica dahurica mdpi.comresearchgate.netresearchgate.netnih.gov. [Bmim]Tf₂N has shown outstanding performance for extracting byakangelicin mdpi.comresearchgate.net. Under optimized conditions (solvent/solid ratio 8:1, temperature 60 °C, and time 180 min), the yield of byakangelicin was reported to be 99.52% mdpi.comresearchgate.net. Back-extraction methods, for example, using 0.01 N HCl, have been examined to recover byakangelicin from the ionic liquid solution, resulting in a final product where the total content of byakangelicin exceeded 80% mdpi.comresearchgate.net. This approach can significantly reduce the time and effort needed for the separation of byakangelicin mdpi.com.

Quantitative and Qualitative Characterization Techniques

Beyond isolation and purification, various techniques are employed to quantitatively determine the amount of byakangelicin present and qualitatively characterize its structure and properties.

Quantitative analysis of byakangelicin is commonly performed using chromatographic methods like HPLC with UV detection mdpi.comresearchgate.netkoreascience.krrroij.com. HPLC-DAD-ESI-MS/MS is used for preliminary on-line identification and screening of coumarins, including byakangelicin, in extracts nih.gov. HPTLC scanning also provides a method for quantitative determination oup.comresearchgate.net. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Western blot are techniques used in studies investigating the effects of byakangelicin on gene and protein expression, such as CYP3A4 targetmol.comnih.govchemfaces.com.

Qualitative characterization of byakangelicin involves techniques to confirm its identity and structural integrity. Spectroscopic methods, such as ¹H-NMR and ¹³C-NMR, are used to confirm the chemical structure of isolated byakangelicin by comparing the data with reported literature researchgate.net. Mass spectrometry (MS), often coupled with chromatography (e.g., HPLC-MS/MS, SFC-QqQ-MS), provides molecular weight information and fragmentation patterns that aid in identification nih.govshimadzu.comrroij.com. Bioautography, such as DPPH bioautography coupled with HPTLC, can be used for the qualitative assessment of the antioxidant activity of byakangelicin mdpi.com.

Here is a summary of some quantitative data points related to byakangelicin analysis:

| Method | Analyte | Sample Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) |

| HPLC (Quantitative Determination) mdpi.com | Byakangelicin | A. dahurica extract | 0.999 | 99.28 | 2.67 |

| HPTLC Scanning researchgate.net | Byakangelicin | A. dahurica | ≥ 0.9998 | 100.83 | 1.7% |

Spectroscopic Methods

Spectroscopic methods play a vital role in the identification and structural elucidation of Byakangelicin. These techniques provide detailed information about the compound's interaction with electromagnetic radiation.

UV detection is a widely used method in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of Byakangelicin and other coumarins due to their inherent chromophores, which absorb light in the UV region chromatographyonline.com. A common wavelength for detection of coumarins, including Byakangelicin, is 260 nm researchgate.net. UV-Vis absorbance detectors are prevalent in HPLC because many compounds of interest absorb within the 190 to 600 nm range chromatographyonline.com.

HPLC-UV methods have been developed for the simultaneous determination of Byakangelicin and other furocoumarins in samples such as rat plasma and Angelica dahurica root extracts researchgate.netresearchgate.net. These methods have demonstrated good linearity, accuracy, and precision for the quantification of Byakangelicin researchgate.net. For instance, a column-switching HPLC method with UV detection at 260 nm was developed for the simultaneous determination of Byakangelicin and oxypeucedanin hydrate in rat plasma. The calibration curves were linear over the range of 19.6 to 980 ng/mL with R² > 0.997, accuracy less than 4.4%, and intra- and inter-day relative standard deviations within 12.0% and 12.7%, respectively researchgate.net.

While effective for many applications, the sensitivity of RP-HPLC-UV methods for furanocoumarins can be low rroij.com. However, methods combining HPLC with Diode Array Detection (DAD) can provide spectral information for peak identification and purity analysis researchgate.netresearchgate.net.

Mass spectrometry is an indispensable tool in Byakangelicin research, offering high sensitivity and specificity for identification, structural analysis, and quantification, particularly in complex samples. MS provides information about the mass-to-charge ratio (m/z) of the compound and its fragments.

GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including metabolites of Byakangelicin researchgate.netresearchgate.net. GC/MS has been employed to identify urinary metabolites of Byakangelicin in rats after oral administration researchgate.netresearchgate.net. This involves extracting metabolites from biological samples, often followed by derivatization to make them more volatile, before injection into the GC system. The separated compounds are then detected and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification, often by comparison with spectral libraries lcms.cz.

In one study, GC/MS analysis of rat urine samples after Byakangelicin administration detected the parent compound and its urinary metabolites researchgate.netresearchgate.net. Total ion chromatograms from GC/MS showed peaks for Byakangelicin and its metabolites in both free and conjugated fractions of urine researchgate.net. The GC/MS spectra of the parent compound and its metabolites provided characteristic fragmentation patterns used for their identification researchgate.net. GC-MS is a standard technique for metabolite analysis and relies on databases for identification, although challenges exist in identifying unknown analytes due to limitations in spectral quality and database coverage lcms.cz.

LC/MS and particularly LC-tandem Mass Spectrometry (LC-MS/MS), often coupled with Electrospray Ionization (ESI), are widely used for the quantitative and structural analysis of Byakangelicin due to their high sensitivity, selectivity, and ability to handle less volatile and thermally labile compounds compared to GC/MS researchgate.netrroij.comresearchgate.netscirp.org. LC-ESI-MS/MS methods are frequently used for the simultaneous determination of multiple coumarins, including Byakangelicin, in various matrices such as plant extracts and biological fluids researchgate.netresearchgate.netakjournals.com.

LC-ESI-MS/MS allows for targeted analysis using Multiple Reaction Monitoring (MRM) in positive or negative ion mode, which enhances selectivity and sensitivity by monitoring specific precursor-product ion transitions researchgate.netresearchgate.netscirp.org. This is particularly useful for quantifying Byakangelicin in complex biological samples where interfering substances may be present scirp.org. For example, LC-ESI-MS/MS methods have been successfully applied for the determination of Byakangelicin and other coumarins in Angelicae dahuricae Radix extracts, demonstrating good validation parameters such as recovery, linearity, accuracy, and precision researchgate.netresearchgate.net.

LC/MS has also been used in the identification of Byakangelicin metabolites, providing characteristic ions such as [M+H]⁺ and [M+NH₄]⁺ for structural analysis researchgate.netresearchgate.net. Collision-induced dissociation (CID) in tandem MS provides fragmentation patterns that help elucidate the structure of the parent compound and its metabolites researchgate.netresearchgate.net.

Data from LC-MS/MS analyses can include retention times and specific mass transitions for Byakangelicin and related compounds.

| Compound | Retention Time | Precursor Ion (m/z) | Product Ions (m/z) |

| Byakangelicin | Reported in LC-MS/MS studies researchgate.netresearchgate.net | [M+H]⁺ or [M+NH₄]⁺ observed researchgate.netresearchgate.net | Characteristic fragments from CID researchgate.netresearchgate.net |

| Byakangelicin metabolites (e.g., M1, M2) | Reported in LC-MS/MS studies researchgate.netresearchgate.net | [M+H]⁺ or [M+NH₄]⁺ observed researchgate.netresearchgate.net | Characteristic fragments from CID researchgate.netresearchgate.net |

LC-MS/MS methods have been validated for linearity, accuracy, and precision, making them suitable for quantitative analysis in pharmacokinetic studies and quality control of plant extracts researchgate.netresearchgate.netscirp.org.

NMR spectroscopy is a primary technique for the definitive structural elucidation of organic compounds, including Byakangelicin researchgate.netdp.tech. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H-NMR spectroscopy is particularly valuable for confirming the structure of Byakangelicin by providing information about the hydrogen atoms in the molecule researchgate.netresearchgate.netdp.tech. The chemical shifts, splitting patterns, and integration of signals in a ¹H-NMR spectrum are characteristic of specific functional groups and their environments within the Byakangelicin structure.

Comparison of the ¹H-NMR spectrum of isolated Byakangelicin with reported spectral data is a standard method for confirming its identity and purity researchgate.net. ¹H-NMR has also been used to study structural changes in Byakangelicin metabolites. For instance, ¹H-NMR spectra helped identify the O-demethylation of Byakangelicin by observing the absence of the methoxy (B1213986) group signal in the metabolite compared to the parent compound researchgate.netresearchgate.net.

Typical ¹H-NMR data for Byakangelicin includes characteristic signals corresponding to the furanocoumarin core and the dihydroxy-methylbutoxy side chain researchgate.netresearchgate.net.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy group | ~4.16 researchgate.netresearchgate.net | Singlet | 3H |

| Protons on furan (B31954) ring | Characteristic signals | Doublets | 1H each |

| Protons on pyrone ring | Characteristic signals | Doublets | 1H each |

| Protons on dihydroxy-methylbutoxy side chain | Characteristic signals | Multiplets, singlets | Varies |

| Hydroxy group(s) | ~5.42 (for a metabolite) researchgate.netresearchgate.net | Singlet (variable) | Varies |

¹H-NMR, often complemented by ¹³C-NMR and 2D NMR techniques (such as COSY, HSQC, and HMBC), provides comprehensive structural information essential for confirming the identity of Byakangelicin isolated from natural sources or synthesized in the laboratory researchgate.netdp.tech.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 1H-NMR (1H-qNMR) for Content Determination

Quantitative 1H-NMR (1H-qNMR) is a nuclear magnetic resonance-based technique used for the quantitative determination of specific compounds within a sample. This method relies on the principle that the integral area of a specific proton resonance peak in a 1H-NMR spectrum is directly proportional to the amount of the substance containing those protons. semanticscholar.org 1H-qNMR has been established as a method for determining the content of coumarins, including Byakangelicin, in traditional Chinese medicine such as Angelica dahurica. researchgate.netnih.govresearchgate.net

The 1H-qNMR method for Byakangelicin content determination typically involves extracting the plant material, such as the root of Angelica dahurica, often using solvents like methanol. researchgate.netnih.govresearchgate.net The extracted sample is then prepared for NMR analysis, commonly using a deuterated solvent like DMSO-d6. researchgate.netnih.gov An internal standard, such as hydroquinone, is added to the sample at a known concentration. researchgate.netnih.govresearchgate.net

Quantification is performed by comparing the integral area of a characteristic proton signal of Byakangelicin to the integral area of a signal from the internal standard. For Byakangelicin, a resonance signal around 7.38-7.39 ppm has been used for quantification. researchgate.netnih.govresearchgate.net The concentration of Byakangelicin in the original sample can then be calculated based on the known amount of the internal standard and the ratio of the integral areas.

Studies have evaluated the linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, reproducibility, stability, and recovery of the 1H-qNMR method for Byakangelicin determination, demonstrating its reliability for quality control of crude drugs. researchgate.netnih.govresearchgate.net For Byakangelicin, reported values include an LOD of 0.124 mg/mL and an LOQ of 0.376 mg/mL. nih.gov

Cell-Based Assays for Biological Activity

Cell-based assays are crucial for investigating the biological activities of Byakangelicin, particularly its effects on cellular processes and signaling pathways.

Dual Luciferase Reporter Assays for Signaling Pathway Activity

Dual luciferase reporter assays are widely used to measure the transcriptional activity of specific signaling pathways or gene regulation. assaygenie.comyeasenbio.com This assay system typically utilizes two different luciferase enzymes, often Firefly and Renilla luciferase. assaygenie.comyeasenbio.com A reporter plasmid is constructed where the expression of Firefly luciferase is controlled by a promoter or regulatory element of interest, which is responsive to a specific signaling pathway. assaygenie.comyeasenbio.com A second plasmid expressing Renilla luciferase under the control of a constitutive promoter is used as an internal control to normalize for variations in transfection efficiency and cell number. assaygenie.comyeasenbio.com

In Byakangelicin research, dual luciferase reporter assays have been employed to assess its effect on signaling pathways like the JAK2/STAT3 pathway. nih.govresearchgate.netdoi.org Cells, such as breast cancer cells, are transfected with a STAT3 reporter plasmid (e.g., pGMSTAT3-Luc) and a Renilla luciferase control plasmid (e.g., pRL-SV40). doi.org After transfection, cells are treated with varying concentrations of Byakangelicin. doi.org The activities of Firefly and Renilla luciferases are then measured sequentially using a luminometer. assaygenie.comdoi.org The ratio of Firefly to Renilla luciferase activity indicates the transcriptional activity of the target pathway.

Studies have shown that Byakangelicin treatment significantly inhibits STAT3 transcriptional activity in a dose-dependent manner, as measured by dual luciferase reporter assays. nih.govresearchgate.netdoi.org

Western Blot Assays for Protein Expression and Phosphorylation

Western blot, also known as protein immunoblotting, is a widely used technique for detecting specific proteins in a sample of tissue homogenate or extract and measuring their relative abundance. azurebiosystems.com It can also be used to assess the phosphorylation status of proteins, which is a key post-translational modification regulating protein activity. nih.govplos.org

In the context of Byakangelicin research, Western blot assays are utilized to investigate how Byakangelicin treatment affects the expression levels and phosphorylation status of proteins involved in various cellular processes and signaling pathways. nih.govresearchgate.netdoi.org This involves lysing cells treated with Byakangelicin, separating the proteins by gel electrophoresis, transferring the proteins to a membrane, and then probing the membrane with specific antibodies that bind to the target protein or its phosphorylated form. azurebiosystems.com Detection is typically achieved using enzyme-linked or fluorescent secondary antibodies. azurebiosystems.com

Western blot analysis has been used to demonstrate that Byakangelicin treatment blocks the JAK2/STAT3 signaling pathway in a dose-dependent manner by affecting the expression and/or phosphorylation of key proteins in this cascade. nih.govresearchgate.netdoi.org Additionally, Western blot has revealed that Byakangelicin can regulate the expression of proteins like SHP-1. nih.govresearchgate.netdoi.org

Cell Viability Assays (e.g., CCK-8)

Cell viability assays are fundamental tools for determining the number of living cells in a sample and assessing the effects of compounds on cell growth or survival. abcam.comsigmaaldrich.commacgene.com The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method for evaluating cell viability, proliferation, and cytotoxicity. nih.govresearchgate.netdoi.orgabcam.comsigmaaldrich.commacgene.com The CCK-8 assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce an orange formazan (B1609692) dye that is soluble in the culture medium. abcam.comsigmaaldrich.commacgene.com The intensity of the orange color, measured by absorbance at 460 nm, is directly proportional to the number of viable cells. abcam.comsigmaaldrich.commacgene.com

CCK-8 assays have been extensively used to examine the inhibitory potential of Byakangelicin on the viability of various cell types, including cancer cells. nih.govresearchgate.netdoi.org Cells are seeded in microplates and treated with different concentrations of Byakangelicin for a specific duration. CCK-8 solution is then added, and after an incubation period, the absorbance is measured. abcam.comsigmaaldrich.com

Studies using CCK-8 assays have shown that Byakangelicin treatment leads to a dramatically reduced proliferation in certain tumor cells. nih.govresearchgate.netdoi.org

Colony Formation Assays

Colony formation assays are used to assess the ability of a single cell to grow and divide to form a colony, which is an indicator of cell proliferation and survival potential. affbiotech.cn This assay measures the long-term effect of a treatment on cell reproductive viability.

In Byakangelicin research, colony formation assays have been utilized to evaluate its impact on the proliferative capacity of cells. nih.govresearchgate.netdoi.org Cells are seeded at a low density and treated with Byakangelicin for several days or weeks, allowing surviving cells to form colonies. The colonies are then fixed, stained, and counted.

Research has demonstrated that Byakangelicin treatment results in a dramatically reduced colony formation ability in tumor cells. nih.govresearchgate.netdoi.org

Cell Invasion Assays

Cell invasion assays are designed to measure the ability of cells to migrate through an extracellular matrix barrier, a process crucial for cancer metastasis. A common method is the Transwell invasion assay, where cells are placed in the upper chamber of a Transwell insert coated with an extracellular matrix material (e.g., Matrigel), and a chemoattractant is placed in the lower chamber. doi.org Invasive cells migrate through the matrix and the pores of the membrane to the lower chamber.